molecular formula C16H15ClFNO3S2 B2952001 (5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1797979-93-1

(5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2952001
CAS No.: 1797979-93-1
M. Wt: 387.87
InChI Key: ZXBIPFCUGQPWPY-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule incorporates several pharmacologically relevant features: a 5-chlorothiophene ring, a piperidine scaffold, and a 4-fluorophenyl sulfonyl group. The piperidine moiety is a privileged structure in drug design, frequently found in compounds with a wide range of biological activities . Its derivatives have been established to show effects on the central nervous system (acting as either depressants or stimuli based on dosage) and have demonstrated potential as antimicrobial, anticancer, and anti-tubercular agents . The inclusion of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to optimize a molecule's pharmacokinetic properties, influencing its electrophilicity, lipophilicity, and metabolic stability . The 5-chlorothiophene unit is a versatile heterocyclic building block seen in various bioactive molecules and is a key precursor in synthesis; for instance, 5-chlorothiophene-2-carbonyl chloride is a known reactant used in the preparation of more complex structures . The specific combination of these subunits in this molecule suggests potential as a key intermediate or a novel chemical entity for developing enzyme inhibitors or receptor modulators. Researchers can leverage this compound in structure-activity relationship (SAR) studies, library synthesis for high-throughput screening, and as a precursor in the synthesis of more complex pharmaceutical candidates. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO3S2/c17-15-8-7-14(23-15)16(20)19-9-1-2-13(10-19)24(21,22)12-5-3-11(18)4-6-12/h3-8,13H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBIPFCUGQPWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H16ClF N2O2S
  • Molecular Weight : 350.83 g/mol

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity :
    • Compounds containing thiophene rings have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
    • A related study demonstrated that a derivative exhibited significant cytotoxicity against breast cancer cells with an IC50 value in the micromolar range .
  • Inhibition of Protein Tyrosine Phosphatases (PTPs) :
    • The compound has been evaluated for its ability to inhibit PTPs, which are critical in regulating cellular signaling pathways involved in cancer and diabetes.
    • For instance, a study highlighted that a closely related compound showed subnanomolar activity against PTP1B, indicating potential for metabolic disease management .
  • Neuroprotective Effects :
    • Some derivatives have displayed neuroprotective properties, potentially beneficial for conditions like Alzheimer's disease. These effects may be mediated through the modulation of neurotransmitter systems .

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The sulfonamide group in the structure is known to interact with active sites of enzymes, particularly PTPs, leading to altered signaling pathways.
  • Receptor Modulation : The piperidine moiety may interact with various receptors in the central nervous system, contributing to its neuroprotective effects.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a similar thiophene-based compound on human breast cancer cells. The results indicated:

  • IC50 Value : 0.5 µM
  • Mechanism : Induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Case Study 2: Diabetes Management

In a diabetic rat model, a derivative demonstrated:

  • Improvement in Insulin Sensitivity : Enhanced glucose tolerance and decreased blood glucose levels.
  • Mechanism : Upregulation of insulin signaling pathways involving IRS and PI3K .

Data Table

Biological ActivityIC50 ValueMechanism of Action
Antitumor Activity0.5 µMApoptosis induction via caspase activation
PTP Inhibition0.00068 µMCompetitive inhibition at the active site
Neuroprotective EffectsN/AModulation of neurotransmitter systems

Q & A

Q. What are the optimized synthetic routes for (5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling the 5-chlorothiophene-2-carboxylic acid derivative with a sulfonylated piperidine intermediate. For example, nucleophilic substitution or amide bond formation under anhydrous conditions (e.g., using DCM as solvent and NaOH for deprotonation) can yield the target compound . Purification via column chromatography (silica gel, gradient elution) followed by recrystallization improves purity. Validate purity using HPLC (>95% purity) and confirm structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy : Use 1^1H NMR to confirm proton environments (e.g., thiophene protons at δ 6.5–7.5 ppm, piperidine protons at δ 2.5–3.5 ppm) and 19^19F NMR to detect the fluorophenyl group . IR spectroscopy can identify sulfonyl (S=O stretch ~1350 cm1^{-1}) and ketone (C=O stretch ~1700 cm1^{-1}) groups.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles, particularly the dihedral angles between the thiophene and sulfonyl-piperidine moieties, as seen in analogous sulfonamide structures .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Screen against target enzymes (e.g., kinases, GPCRs) using fluorescence-based assays or radioligand binding. For antimicrobial activity, use broth microdilution (MIC determination) against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays on mammalian cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in modulating biological activity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with halogen (Br, I) or methyl groups replacing the 5-chloro or 4-fluoro substituents.
  • Assay Design : Test analogs in dose-response assays (e.g., IC50_{50} determination for enzyme inhibition). Compare potency and selectivity profiles.
  • Computational Analysis : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins, focusing on sulfonyl-piperidine interactions with catalytic sites .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Methodological Answer :
  • Standardization : Replicate assays under identical conditions (pH, temperature, cell passage number).
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify confounding variables (e.g., serum concentration in cell-based assays).
  • Orthogonal Assays : Confirm results with alternative methods (e.g., SPR for binding affinity if fluorescence assays show variability) .

Q. How can computational modeling predict metabolic stability and toxicity profiles?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate permeability (LogP), cytochrome P450 interactions, and hERG channel liability.
  • Metabolite Identification : Simulate Phase I/II metabolism with software like GLORY or Meteor Nexus. Validate predictions via in vitro microsomal assays (e.g., human liver microsomes) .

Q. What crystallographic insights explain conformational flexibility in the sulfonyl-piperidine moiety?

  • Methodological Answer : Compare SC-XRD data of the compound with analogs to analyze torsional angles and hydrogen-bonding networks. For example, the sulfonyl group’s orientation may influence piperidine ring puckering, as observed in structurally related sulfonamides .

Safety & Handling

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles.
  • Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., DCM).
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for halogenated waste .

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